(R)-5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione
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Overview
Description
®-5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione: is a chiral compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione typically involves the following steps:
Starting Materials: The synthesis begins with indene and an appropriate oxazolidine derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a chiral catalyst to ensure the formation of the ®-enantiomer.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Processes: Employing automated processes to ensure consistency and efficiency in production.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Such as oxazolidine oxides.
Reduced Derivatives: Such as secondary or tertiary amines.
Substituted Derivatives: Various substituted oxazolidines depending on the reagents used.
Scientific Research Applications
®-5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione: The enantiomer of the compound with different stereochemistry.
Other Spirocyclic Oxazolidines: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
®-5-Amino-2,3-dihydrospiro[indene-1,5’-oxazolidine]-2’,4’-dione is unique due to its specific chiral configuration and the presence of both an amino group and an oxazolidine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(3R)-6-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione |
InChI |
InChI=1S/C11H10N2O3/c12-7-1-2-8-6(5-7)3-4-11(8)9(14)13-10(15)16-11/h1-2,5H,3-4,12H2,(H,13,14,15)/t11-/m1/s1 |
InChI Key |
WYMDYJYFIJFFSE-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@@]2(C3=C1C=C(C=C3)N)C(=O)NC(=O)O2 |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)N)C(=O)NC(=O)O2 |
Origin of Product |
United States |
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